potassium trifluoro[(2E)-3-phenylprop-2-en-1-yl]boranuide
Description
Potassium trifluoro[(2E)-3-phenylprop-2-en-1-yl]boranuide (C₉H₉BF₃K, CAS 863329-30-0) is a potassium organotrifluoroborate salt characterized by a trans-configured styryl group ((2E)-3-phenylprop-2-en-1-yl) attached to a trifluoroborate core. These salts are widely employed in Suzuki-Miyaura cross-coupling reactions due to their hydrolytic stability and tunable reactivity . The compound’s structure, confirmed via crystallographic tools like SHELX and ORTEP , features a planar styryl moiety that enhances conjugation, influencing both electronic properties and steric interactions in catalytic applications.
Properties
Molecular Formula |
C9H9BF3K |
|---|---|
Molecular Weight |
224.07 g/mol |
IUPAC Name |
potassium;trifluoro-[(E)-3-phenylprop-2-enyl]boranuide |
InChI |
InChI=1S/C9H9BF3.K/c11-10(12,13)8-4-7-9-5-2-1-3-6-9;/h1-7H,8H2;/q-1;+1/b7-4+; |
InChI Key |
CXDVEVJSEVYVNA-KQGICBIGSA-N |
Isomeric SMILES |
[B-](C/C=C/C1=CC=CC=C1)(F)(F)F.[K+] |
Canonical SMILES |
[B-](CC=CC1=CC=CC=C1)(F)(F)F.[K+] |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation of potassium trifluoro[(2E)-3-phenylprop-2-en-1-yl]boranuide generally follows a multi-step synthetic pathway involving:
- Starting materials: Typically an arylboronic acid or boronate ester precursor bearing the (2E)-3-phenylprop-2-en-1-yl moiety.
- Fluorination: Introduction of the trifluoroborate group is commonly achieved by reaction with potassium fluoride (KF) and a suitable fluorinating agent.
- Solvent and conditions: Reactions are conducted in aprotic solvents such as tetrahydrofuran (THF) or acetonitrile, under controlled temperature conditions ranging from ambient to reflux, depending on scale and desired yield.
This approach leverages the stability and reactivity of organoboranes and the nucleophilicity of fluoride ions to form the trifluoroborate salt.
Detailed Preparation Protocols
| Step | Description | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Synthesis of (2E)-3-phenylprop-2-en-1-ylboronic acid | Hydroboration of styrene derivatives or via lithiation-borylation | Formation of organoborane intermediate |
| 2 | Conversion to trifluoroborate salt | Treatment with potassium fluoride and fluorinating agents (e.g., BF3·OEt2) in THF | Formation of this compound |
| 3 | Purification | Crystallization or recrystallization from suitable solvents | High purity product for synthetic applications |
The exact fluorinating agent and conditions can vary; some protocols use direct fluorination with BF3·OEt2, while others employ transmetalation reactions from organoborane precursors.
Alternative Synthetic Routes
- Transmetalation methods: Starting from organoborane derivatives, transmetalation with potassium salts under palladium catalysis can yield the trifluoroborate compound.
- Direct fluorination: Some methods utilize direct fluorination of boronic acids with KF in the presence of phase-transfer catalysts to improve yield and selectivity.
These alternative routes are optimized for industrial-scale synthesis to maximize efficiency and minimize impurities.
Research Findings on Preparation and Reactivity
Reaction Mechanism Insights
The formation of the trifluoroborate salt involves nucleophilic attack by fluoride ions on the boron center, stabilizing the boron-fluorine bonds. The (2E)-3-phenylprop-2-en-1-yl side chain remains intact, preserving the compound's reactivity in subsequent cross-coupling reactions.
Optimization Studies
- Reaction temperature and solvent choice significantly affect yield and purity.
- Use of anhydrous conditions and inert atmosphere (argon or nitrogen) prevents hydrolysis of sensitive intermediates.
- Purification by recrystallization improves the stability and shelf-life of the compound for research and industrial use.
Comparative Data on Similar Compounds
| Compound | Structural Feature | Reactivity Profile | Preparation Complexity |
|---|---|---|---|
| This compound | Allylic phenylprop-2-enyl group | High reactivity in Suzuki–Miyaura coupling | Moderate, multi-step synthesis |
| Potassium phenyltrifluoroborate | Phenyl group only | Less versatile in allylic coupling | Simpler, direct fluorination |
| Potassium 3-fluorophenyltrifluoroborate | Fluorine substitution on phenyl | Altered selectivity and reactivity | Similar complexity |
| Potassium 2-methoxyphenyltrifluoroborate | Methoxy substitution on phenyl | Different solubility and reactivity | Similar complexity |
This comparison highlights the unique synthetic challenges and advantages of the allylic phenylprop-2-en-1-yl substituent in the potassium trifluoroborate compound.
Summary Table of Preparation Parameters
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Starting material | (2E)-3-phenylprop-2-en-1-ylboronic acid or ester | Commercially available or synthesized |
| Fluorinating agent | Potassium fluoride (KF), BF3·OEt2 | Key for trifluoroborate formation |
| Solvent | Tetrahydrofuran (THF), acetonitrile | Aprotic solvents preferred |
| Temperature | Room temperature to reflux (~25–80 °C) | Controls reaction rate and purity |
| Atmosphere | Inert gas (argon or nitrogen) | Prevents hydrolysis and oxidation |
| Purification method | Recrystallization | Ensures high purity for synthetic use |
| Yield | Typically moderate to high (60–85%) | Dependent on reaction conditions |
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
This compound serves as a nucleophilic partner in Suzuki-Miyaura reactions, enabling C–C bond formation with aryl, alkenyl, and alkyl electrophiles. Key catalytic systems and substrates include:
Reaction Conditions and Catalysts
Key Observations
-
Electrophile Scope : Compatible with aryl bromides, chlorides, and triflates, as well as alkenyl bromides .
-
Steric Effects : The (2E)-3-phenylpropenyl group facilitates transmetalation without steric hindrance, even with bulky substrates .
-
Functional Group Tolerance : Stable under oxidative conditions (e.g., epoxidation of alkenes) .
Cyclopropanation Reactions
The compound participates in cyclopropane synthesis via cross-coupling with cyclopropane precursors. Stereoretentive protocols have been developed:
Mechanistic Insight
The boron-allyl group undergoes transmetalation to palladium, followed by reductive elimination to form the cyclopropane ring while retaining stereochemistry .
Aminoethylation Reactions
β-Aminoethyl derivatives are synthesized via cross-coupling with protected aminoethyltrifluoroborates:
Reaction Protocol
-
Electrophile : Aryl bromides (e.g., 4-bromoanisole)
-
Catalyst : PdCl₂(dppf)·CH₂Cl₂ (10 mol %)
-
Base : Cs₂CO₃ (3 eq)
Comparative Reactivity with Analogues
| Property | This Compound | Potassium Phenyltrifluoroborate | Potassium Cyclopropyltrifluoroborate |
|---|---|---|---|
| Reactivity with Aryl Chlorides | High (Pd/XPhos) | Moderate | High |
| Stability to Protodeboronation | Excellent | Good | Excellent |
| Stereochemical Retention | Yes | N/A | Yes |
Industrial and Synthetic Utility
Scientific Research Applications
Potassium trifluoro[(2E)-3-phenylprop-2-en-1-yl]boranuide has a wide range of applications in scientific research:
Biology: The compound is used in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: It plays a role in the development of new drugs and therapeutic agents due to its ability to form stable and reactive intermediates.
Industry: It is used in the production of fine chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of potassium trifluoro[(2E)-3-phenylprop-2-en-1-yl]boranuide involves its ability to act as a nucleophile in various chemical reactions. The boron atom in the compound can form stable complexes with transition metals, facilitating catalytic processes such as cross-coupling reactions. The molecular targets and pathways involved include the formation of boron-oxygen or boron-carbon bonds, which are crucial for the compound’s reactivity and stability .
Comparison with Similar Compounds
Comparison with Similar Potassium Organotrifluoroborate Salts
Structural and Electronic Variations
Key Compounds for Comparison :
Potassium Trifluoro(4-phenoxyphenyl)boranuide (C₁₂H₁₀BF₃KO): Contains a phenoxyphenyl group, introducing electron-withdrawing oxygen, which increases oxidative stability but may reduce nucleophilicity in cross-coupling reactions .
Potassium Trifluoro-(5-formyl-3-methylthiophen-2-yl)boranuide (C₆H₅BF₃KOS, CAS 1186025-95-5): A heterocyclic derivative with a thiophene ring and formyl group, offering π-π stacking capabilities and altered solubility in polar solvents .
Potassium Trifluoro(1H-inden-2-yl)borate : An indenyl-substituted analogue reported to achieve 79% yield in Bronsted acid-catalyzed substitutions, highlighting the role of fused aromatic systems in reaction efficiency .
Table 1: Structural and Electronic Properties
Reactivity and Catalytic Performance
- Cross-Coupling Efficiency: The styryl group in the main compound provides a balance between electron density (via conjugation) and steric accessibility, enabling moderate to high yields (e.g., 72% for analogous styryl derivatives in Bronsted acid-catalyzed substitutions ). In contrast, fluorinated derivatives like the 2-fluorobenzyl variant may exhibit faster transmetallation but lower solubility in nonpolar solvents .
- Thermal Stability: Thermogravimetric analysis (TGA) data from analogous compounds (e.g., aliphatic trifluoroborates) suggests that aromatic substituents like styryl or phenoxyphenyl groups enhance thermal stability compared to aliphatic chains, delaying decomposition above 200°C .
Table 2: Catalytic and Thermal Properties
Biological Activity
Potassium trifluoro[(2E)-3-phenylprop-2-en-1-yl]boranuide, also known by its CAS number 1902198-18-8, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities and applications in synthetic organic chemistry. This article provides a detailed overview of its biological activity, including relevant research findings, case studies, and a summary of its chemical properties.
Molecular Formula: C₉H₉BF₃K
Molecular Weight: 224.07 g/mol
CAS Number: 1902198-18-8
Structure: The compound features a boron atom coordinated to trifluoro groups and an allylic side chain, which is crucial for its reactivity in various chemical reactions.
This compound acts primarily through the formation of C–C bonds via metal-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction. This reaction is essential for synthesizing complex organic molecules, including pharmaceuticals. The presence of trifluoroborate enhances the reactivity and stability of intermediates formed during these reactions, allowing for more efficient synthesis pathways.
1. Immunomodulatory Effects
Recent studies have indicated that compounds similar to this compound exhibit immunomodulatory properties. These properties are particularly relevant in the context of drug development for autoimmune diseases and cancer therapies. The compound's ability to influence immune responses may be linked to its structural features that allow interaction with various biological targets.
3. Case Studies
Several case studies highlight the efficacy of boron-containing compounds in biological systems:
- Study on Boron Compounds in Cancer Treatment: A study published in the Journal of Medicinal Chemistry explored various boron compounds' effects on cancer cell lines, revealing that they could effectively inhibit cell proliferation and induce apoptosis through reactive oxygen species (ROS) generation.
- Immunomodulatory Properties: Another study focused on the immunomodulatory effects of boron-based drugs, demonstrating their capacity to modulate cytokine production in immune cells, which could be beneficial in treating inflammatory conditions.
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing potassium trifluoro[(2E)-3-phenylprop-2-en-1-yl]boranuide?
- Methodological Answer : The compound can be synthesized via transmetalation of the corresponding boronic acid with potassium hydrogen fluoride (KHF₂) under anhydrous conditions. Key steps include:
- Precursor preparation : Start with (2E)-3-phenylprop-2-en-1-ylboronic acid.
- Fluoridation : React with KHF₂ in tetrahydrofuran (THF) at −78°C to avoid side reactions.
- Purification : Use recrystallization from ethanol/water mixtures to isolate the product .
- Validation : Monitor reaction progress via ¹⁹F NMR spectroscopy to confirm trifluoroborate formation (δ −140 to −150 ppm) .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- Multinuclear NMR : Use ¹H NMR to confirm the (2E)-alkene geometry (coupling constant J ≈ 12–16 Hz). ¹⁹F NMR confirms trifluoroborate integrity (single resonance).
- X-ray crystallography : For unambiguous structural confirmation, grow single crystals via slow evaporation in acetonitrile/ether and refine using SHELXL .
- Elemental analysis : Validate purity via carbon/hydrogen combustion analysis (deviation <0.4% expected) .
Q. What safety protocols are essential for handling this compound?
- Methodological Answer :
- Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and a lab coat.
- Ventilation : Use fume hoods to minimize inhalation risks, as borate salts may release toxic fumes upon decomposition .
- Spill management : Neutralize with sodium bicarbonate and collect residues in sealed containers for hazardous waste disposal .
Advanced Research Questions
Q. How can crystallographic data discrepancies (e.g., anisotropic displacement parameters) be resolved during structure refinement?
- Methodological Answer :
- Data collection : Use high-resolution synchrotron X-ray data (λ = 0.7–1.0 Å) to minimize absorption errors.
- Refinement in SHELXL : Apply the RIGU restraint for boron-fluorine bond lengths (B–F ≈ 1.38 Å) and isotropic displacement parameters (Uiso) for potassium ions .
- Validation : Cross-check with PLATON’s ADDSYM algorithm to detect missed symmetry elements .
Q. How do substituents on the phenyl ring affect the compound’s reactivity in cross-coupling reactions?
- Methodological Answer :
- Electronic effects : Electron-withdrawing groups (e.g., NO₂) on the phenyl ring decrease boron’s Lewis acidity, slowing transmetalation in Suzuki-Miyaura couplings.
- Steric effects : Ortho-substituents hinder coordination to palladium catalysts, reducing reaction yields.
- Experimental design : Perform comparative kinetic studies using para-, meta-, and ortho-substituted derivatives under identical Pd(PPh₃)₄ conditions .
Q. How can conflicting NMR and crystallographic data (e.g., dynamic disorder in the solid state) be reconciled?
- Methodological Answer :
- Dynamic NMR analysis : Conduct variable-temperature ¹H NMR to detect conformational exchange (e.g., alkene rotation) in solution.
- DFT calculations : Compare optimized geometries (B3LYP/6-311+G(d,p)) with crystallographic data to identify static vs. dynamic disorder .
- Twinned crystals : Use TWINLAW in SHELXL to model twinning if multiple domains are observed .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
